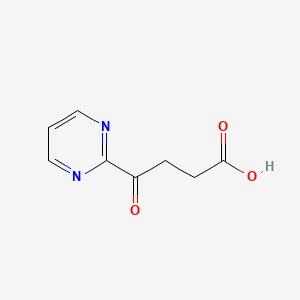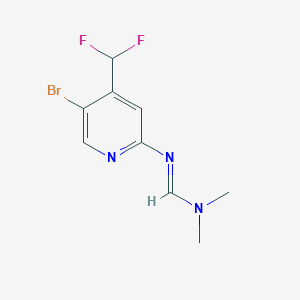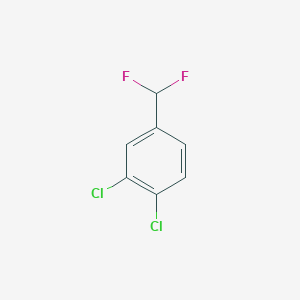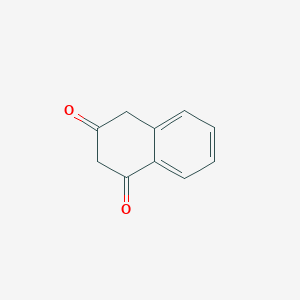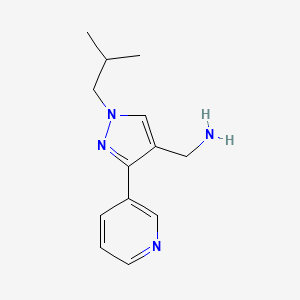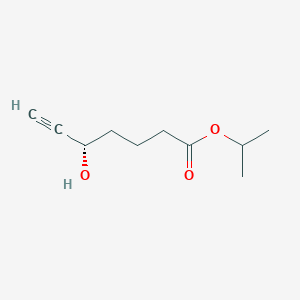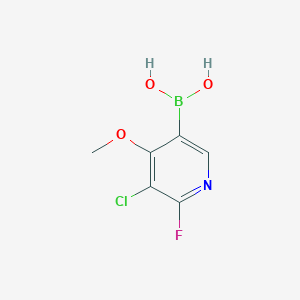
(5-Chloro-6-fluoro-4-methoxypyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloro-6-fluoro-4-methoxypyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C6H6BClFNO3. It is a derivative of pyridine, substituted with chloro, fluoro, and methoxy groups, and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-fluoro-4-methoxypyridin-3-yl)boronic acid typically involves the borylation of the corresponding halogenated pyridine derivative. One common method is the palladium-catalyzed borylation of 5-chloro-6-fluoro-4-methoxypyridine using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process is designed to minimize waste and maximize efficiency, often incorporating recycling of catalysts and solvents.
化学反応の分析
Types of Reactions
(5-Chloro-6-fluoro-4-methoxypyridin-3-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Chan-Lam Coupling: This reaction couples the boronic acid with an amine or alcohol in the presence of a copper catalyst.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene), and elevated temperatures.
Chan-Lam Coupling: Copper catalyst (e.g., Cu(OAc)2), base (e.g., pyridine), solvent (e.g., dichloromethane), and room temperature.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives.
Chan-Lam Coupling: Formation of aryl amines or aryl ethers.
科学的研究の応用
(5-Chloro-6-fluoro-4-methoxypyridin-3-yl)boronic acid is used extensively in scientific research due to its versatility in organic synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of (5-Chloro-6-fluoro-4-methoxypyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
類似化合物との比較
Similar Compounds
- (5-Methoxypyridin-3-yl)boronic acid
- (5-Methoxy-3-pyridinyl)boronic acid pinacol ester
Uniqueness
(5-Chloro-6-fluoro-4-methoxypyridin-3-yl)boronic acid is unique due to the presence of chloro and fluoro substituents, which can influence its reactivity and selectivity in coupling reactions. These substituents can also affect the electronic properties of the compound, making it a valuable tool in the synthesis of complex molecules with specific electronic characteristics.
特性
分子式 |
C6H6BClFNO3 |
|---|---|
分子量 |
205.38 g/mol |
IUPAC名 |
(5-chloro-6-fluoro-4-methoxypyridin-3-yl)boronic acid |
InChI |
InChI=1S/C6H6BClFNO3/c1-13-5-3(7(11)12)2-10-6(9)4(5)8/h2,11-12H,1H3 |
InChIキー |
DQIKHOJDVJZWCG-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(C(=C1OC)Cl)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzenesulfonylfluoride, 4-[[4-(2-chloro-4-nitrophenoxy)-1-oxobutyl]amino]-](/img/structure/B13347937.png)

